Carbanicotinamide adenine dinucleotide
Description
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(1R,2R,3S,4R)-4-(3-carbamoylpyridin-1-ium-1-yl)-2,3-dihydroxycyclopentyl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7O13P2/c23-19-14-21(26-8-25-19)29(9-27-14)22-18(33)17(32)13(41-22)7-40-44(37,38)42-43(35,36)39-6-11-4-12(16(31)15(11)30)28-3-1-2-10(5-28)20(24)34/h1-3,5,8-9,11-13,15-18,22,30-33H,4,6-7H2,(H5-,23,24,25,26,34,35,36,37,38)/t11-,12-,13-,15-,16+,17-,18-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPLSUKWXXSBCU-VGXGLJSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1[N+]2=CC=CC(=C2)C(=O)N)O)O)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1[N+]2=CC=CC(=C2)C(=O)N)O)O)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O13P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112345-60-5 | |
| Record name | Carbanicotinamide adenine dinucleotide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112345605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Core Reaction Steps
The traditional chemical synthesis of Carba-NAD involves four sequential stages:
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Preparation of the Cyclopentane Backbone :
The synthesis begins with (±)-4β-amino-2α,3α-dihydroxy-1β-cyclopentanemethanol, a ribose analog where the ribose oxygen is replaced by a methylene group. This compound undergoes selective protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) chloride, followed by introduction of the pyridinium ring via nucleophilic substitution with a vinylogous amidinium salt. -
Phosphorylation :
The protected cyclopentane-pyridinium intermediate is phosphorylated at the 5'-position using phosphorus oxychloride (POCl₃) in trimethyl phosphate. This step achieves ~85% conversion efficiency but requires rigorous temperature control (0–4°C) to prevent side reactions. -
Coupling with Adenosine Monophosphate (AMP) :
The phosphorylated intermediate is coupled with adenosine 5'-monophosphate (AMP) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. This reaction produces two diastereomers due to the racemic nature of the cyclopentane backbone, necessitating chromatographic separation (e.g., DEAE-Sephadex A-25). -
Deprotection and Purification :
Final deprotection of hydroxyl groups is achieved using tetra-n-butylammonium fluoride (TBAF), yielding Carba-NAD with >95% purity after HPLC purification.
Yield and Challenges
The chemical route suffers from low overall yields (8–12%) due to:
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Sensitivity of phosphorylation intermediates to hydrolysis.
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Multi-step purification demands.
Table 1: Key Parameters in Chemical Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclopentane formation | TBDMS-Cl, amidinium salt | 65 | 80 |
| Phosphorylation | POCl₃, trimethyl phosphate | 85 | 90 |
| Coupling | DCC, AMP | 45 | 75 |
| Deprotection | TBAF | 95 | 98 |
Enzymatic Synthesis of Carba-NAD
Enzyme-Catalyzed Phosphorylation
Modern enzymatic methods bypass racemic intermediates by leveraging the substrate promiscuity of NRKs and NMN-ATs. The process involves:
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Substrate Preparation :
3-Carbamoyl-1-(2,3-dihydroxy-4-hydroxymethyl-cyclopentyl)-pyridinium-methanesulfonate serves as the starting material, mimicking nicotinamide riboside. -
NRK-Mediated Phosphorylation :
Recombinant NRK from Homo sapiens phosphorylates the 5'-OH group of the cyclopentane analog using ATP as a phosphate donor. Reaction conditions (pH 7.5, 37°C, 10 mM Mg²⁺) achieve >90% conversion in 2 hours. -
NMN-AT-Catalyzed Adenylylation :
The phosphorylated product (carba-NMN) is adenylylated with adenosine triphosphate (ATP) by NMN-AT from Bacillus subtilis, forming Carba-NAD. This one-pot reaction proceeds at 25°C with a catalytic efficiency (kₐₜ/Kₘ) of 1.2 × 10⁴ M⁻¹s⁻¹.
Advantages Over Chemical Methods
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Higher Yield : Enzymatic synthesis achieves 60–70% overall yield due to stereospecificity.
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Scalability : Eliminates chromatographic separation; products are purified via ion-exchange resins.
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Thermostability : Carba-NAD produced enzymatically retains 95% activity after 24 hours at 50°C.
Table 2: Optimization of Enzymatic Synthesis
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| pH | 7.5–8.0 | Maximizes NRK activity |
| Temperature | 25–37°C | Balances enzyme stability |
| ATP concentration | 5 mM | Prevents substrate inhibition |
| Mg²⁺ concentration | 10 mM | Essential for NMN-AT function |
Comparative Analysis of Synthesis Methods
Efficiency and Cost
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Chemical Synthesis :
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Cost : ~$12,000 per gram (analytical grade).
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Time : 14–21 days for full synthesis.
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-
Enzymatic Synthesis :
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Cost : ~$2,500 per gram (industrial scale).
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Time : 48–72 hours.
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Chemical Reactions Analysis
Types of Reactions: Carbanicotinamide adenine dinucleotide primarily participates in redox reactions, similar to its natural counterpart. It can undergo:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to its corresponding oxidized form.
Reduction: It can be reduced back to its original form using reducing agents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products: The major products of these reactions are the oxidized and reduced forms of this compound, which are crucial for various biochemical processes .
Scientific Research Applications
Metabolic Functions
NAD functions primarily as a coenzyme in redox reactions, facilitating the transfer of electrons during metabolic processes. It exists in two forms: oxidized (NAD) and reduced (NADH). The balance between these two forms is crucial for:
- Energy Metabolism : NAD is essential for glycolysis, the citric acid cycle, and oxidative phosphorylation, where it aids ATP production.
- DNA Repair : NAD serves as a substrate for poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair mechanisms .
- Cell Signaling : It acts as a precursor for cyclic ADP-ribose, a second messenger involved in intracellular signaling pathways .
Table 1: Key Metabolic Roles of NAD
| Function | Description |
|---|---|
| Energy Production | Coenzyme in glycolysis and oxidative phosphorylation |
| DNA Repair | Substrate for PARPs in DNA damage response |
| Cell Signaling | Precursor for cyclic ADP-ribose |
| Gene Expression | Modulates epigenetic changes through sirtuins |
Neurodegenerative Diseases
NAD has garnered attention for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that enhancing NAD levels can reduce oxidative stress and promote neuronal survival .
Case Study: Parkinson's Disease
A placebo-controlled trial investigating the effects of NADH on Parkinson's patients showed no significant improvement; however, the study highlighted the need for further exploration into NAD precursors like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) .
Aging and Age-Related Conditions
As NAD levels decline with age, supplementation with NAD precursors has been proposed as a strategy to mitigate age-related decline. Studies suggest that increasing NAD levels can improve mitochondrial function and enhance cellular repair mechanisms .
Case Study: Aging
Research has shown that supplementation with NMN can improve muscle insulin sensitivity and enhance physical endurance in older adults, suggesting a potential avenue for combating age-related metabolic disorders .
Addiction and Mental Health
NAD has been explored for its role in treating addiction and mental health disorders. Intranasal administration of NAD has been reported to alleviate migraine headaches and reduce anxiety symptoms .
Case Study: Anxiety Disorders
A study presented at the Society for Neuroscience indicated that intranasal NAD administration could effectively reduce anxiety-related symptoms, warranting further investigation into its therapeutic potential .
Pharmacological Research
NAD serves as a target for drug design due to its central role in metabolic pathways. Researchers are investigating ways to modulate NAD metabolism to develop new treatments for various conditions.
Drug Development Strategies
- Direct Targeting : Designing drugs that directly interact with NAD-dependent enzymes.
- Enzyme Modulation : Developing inhibitors or activators that alter the activity of enzymes utilizing NAD.
- Biosynthesis Inhibition : Targeting pathways responsible for NAD biosynthesis to manage conditions like cancer, where NAD levels are often elevated .
Table 2: Current Pharmacological Applications of NAD
| Application | Description |
|---|---|
| Cancer Treatment | Inhibition of NAD biosynthesis to starve cancer cells |
| Neuroprotection | Enhancing NAD levels to protect against neurodegeneration |
| Addiction Therapy | Utilizing NAD to mitigate withdrawal symptoms |
Mechanism of Action
The mechanism of action of carbanicotinamide adenine dinucleotide involves its role as a cofactor in redox reactions. It facilitates the transfer of electrons between molecules, thereby participating in the regulation of metabolic pathways. The compound interacts with various oxidoreductases, enhancing their stability and activity under different conditions .
Comparison with Similar Compounds
Comparison with Similar NAD⁺ Analogues
Structural Modifications and Enzymatic Activity
Key Functional Differences
Enzyme Resistance: Carba-NAD resists cleavage by NAD glycohydrolase, unlike natural NAD⁺, due to its non-hydrolyzable cyclopentane ring. This property enables its use as a non-covalent inhibitor of CD38 (IC₅₀ ≤100 µM) . In contrast, ara-F NAD achieves nM-level inhibition via covalent binding but requires structural instability for activation .
Redox Catalysis: Carba-NADH retains the conformational flexibility necessary for electron transfer in ADH-catalyzed reactions, mirroring NADH’s efficiency .
Stability and Binding: Carba-NAD’s cyclopentane ring enhances metabolic stability, as seen in its resistance to venom NAD glycohydrolase . This contrasts with natural NAD⁺, which is rapidly hydrolyzed in physiological settings. Carba-NADPH further extends this stability for industrial biocatalysis .
Ara-F NAD’s covalent mechanism, while potent, risks off-target effects due to irreversible binding .
Biological Activity
Carbanicotinamide adenine dinucleotide (Carba-NAD) is a synthetic analog of nicotinamide adenine dinucleotide (NAD), a critical coenzyme involved in numerous biological processes. This compound has garnered attention due to its enhanced stability and potential therapeutic applications, particularly in the context of cellular metabolism and DNA repair mechanisms.
Chemical Structure and Properties
Carba-NAD features a unique carbocyclic backbone, which replaces one ribose oxygen with a methylene group. This modification significantly increases its stability compared to natural NAD, making it more suitable for various biochemical applications. The molecular formula of Carba-NAD is with an average molecular weight of approximately 662.46 g/mol.
The biological activity of Carba-NAD is primarily linked to its role in redox reactions and DNA repair. It acts as a cofactor for several enzymes, facilitating electron transfer and participating in metabolic pathways. Notably, Carba-NAD enhances the activity of poly(ADP-ribose) polymerases (PARPs), which are crucial for repairing DNA strand breaks . This property underscores its potential use in cancer therapies, where DNA damage response pathways are often compromised.
Biological Functions
- DNA Repair : Carba-NAD plays a pivotal role in base excision repair (BER) and double-strand break (DSB) repair by promoting homologous recombination through poly-ADP-ribosylation processes .
- Transcription Regulation : It can act as both a positive and negative regulator of transcription elongation, depending on the cellular context. For instance, it modulates chromatin structure similarly to histone H1, affecting RNA polymerase II activity .
- Protein Modification : Carba-NAD mediates ADP-ribosylation of various proteins, influencing their function under stress conditions .
Comparative Analysis with Other Compounds
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Nicotinamide Adenine Dinucleotide (NAD) | Natural coenzyme involved in redox reactions | |
| Nicotinamide Adenine Dinucleotide Phosphate (NADP) | Phosphate group enhances solubility and reactivity | |
| This compound Phosphate (Carba-NADP) | Enhanced stability at high temperatures compared to natural forms |
Case Studies and Research Findings
Numerous studies have explored the biological activity of Carba-NAD:
- Fluorescence Properties : Research demonstrated that the transition from NADH to Carba-NADH resulted in a ~50% increase in quantum efficiency, indicating its superior performance under specific conditions .
- Enzymatic Applications : In enzymatic assays, Carba-NAD showed comparable kinetic parameters to NAD, suggesting its viability as a substitute in various biochemical reactions .
- Therapeutic Potential : Studies have indicated that Carba-NAD can inhibit NAD glycohydrolase at low concentrations, positioning it as a potential therapeutic agent in diseases associated with NAD metabolism .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
